molecular formula C14H11FN4O3 B1487699 ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 1333915-48-2

ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1487699
M. Wt: 302.26 g/mol
InChI Key: WSVPLGXGHHVNDK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . It shows both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Crystal Structure

A study reported the synthesis and crystal structures of derivatives related to the specified compound, focusing on their xanthine oxidase inhibitory activity. This highlights the compound's potential application in addressing conditions associated with elevated xanthine oxidase activity (De-Qiang Qi et al., 2015).

Biological Activity

Research on 1,3,4-oxadiazoles containing phenyl thiophene moiety, related to the core structure of the specified compound, has demonstrated potential anticancer properties. This suggests applications in developing new therapeutic agents (V. Adimule et al., 2014).

Material Science and Corrosion Inhibition

Compounds structurally related to the target molecule have been evaluated for their corrosion inhibition properties, indicating applications in protecting metals against corrosion in acidic environments (P. Ammal et al., 2018).

Antimicrobial and Antioxidant Activity

The synthesis and evaluation of novel derivatives with antimicrobial and antioxidant activities offer insights into the compound's utility in developing agents with potential applications in managing infections and oxidative stress (S. George et al., 2010).

Chemical Reactions and Intermediates

Investigations into the reactivity of oximes with ethyl glyoxylate, forming structures that share a resemblance to the specified compound, provide a foundation for synthesizing novel heterocyclic compounds. These compounds have diverse potential applications in medicinal chemistry and material science (E. B. Nikolaenkova et al., 2019).

Future Directions

Given the broad range of biological activities of imidazole derivatives, they continue to be an area of interest in the development of new drugs .

properties

IUPAC Name

ethyl 5-(3-fluoro-2-imidazol-1-ylphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-2-21-14(20)12-17-13(22-18-12)9-4-3-5-10(15)11(9)19-7-6-16-8-19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPLGXGHHVNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(C(=CC=C2)F)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 6
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ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate

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